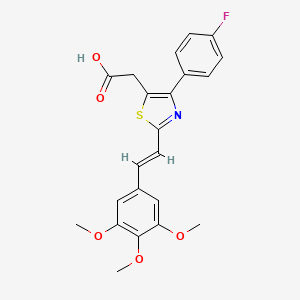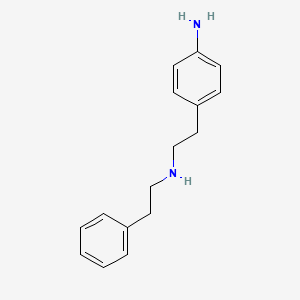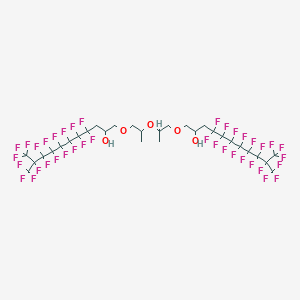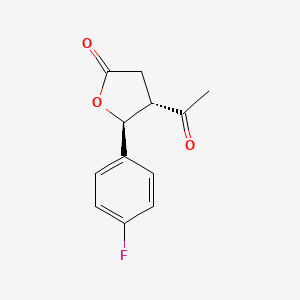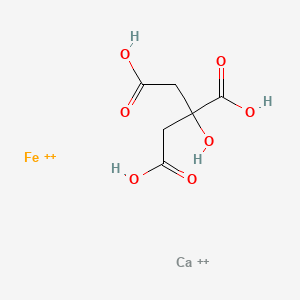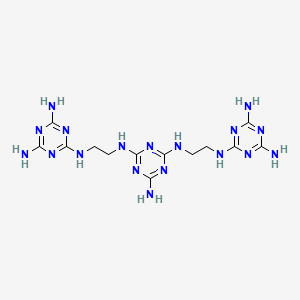
N,N'-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with amino groups. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Medicine: Explored for its therapeutic properties, including its role in drug development.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and interact with various biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylmelamine: Known for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.
Hydroxymethylpentamethylmelamine: An active metabolite with therapeutic potential.
Uniqueness
N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine stands out due to its unique structure, which includes multiple triazine rings and amino groups. This structure imparts distinct chemical properties and potential applications that differentiate it from other triazine derivatives. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
78326-97-3 |
|---|---|
Molekularformel |
C13H22N18 |
Molekulargewicht |
430.44 g/mol |
IUPAC-Name |
2-N-[2-[[4-amino-6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C13H22N18/c14-5-23-6(15)26-10(25-5)19-1-3-21-12-29-9(18)30-13(31-12)22-4-2-20-11-27-7(16)24-8(17)28-11/h1-4H2,(H5,14,15,19,23,25,26)(H5,16,17,20,24,27,28)(H4,18,21,22,29,30,31) |
InChI-Schlüssel |
AADKOQARFMAFHR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNC1=NC(=NC(=N1)N)NCCNC2=NC(=NC(=N2)N)N)NC3=NC(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


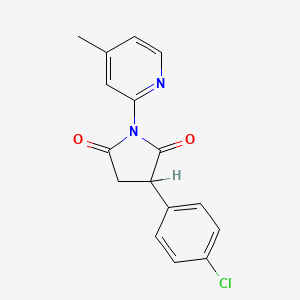
![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)


